molecular formula C13H15N7O4S B2512206 6-((2,4-dinitrophenyl)thio)-N2,N4-diethyl-1,3,5-triazine-2,4-diamine CAS No. 325994-34-1

6-((2,4-dinitrophenyl)thio)-N2,N4-diethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B2512206
CAS No.: 325994-34-1
M. Wt: 365.37
InChI Key: WQUCWLSKBNXGKG-UHFFFAOYSA-N
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Description

6-((2,4-dinitrophenyl)thio)-N2,N4-diethyl-1,3,5-triazine-2,4-diamine is a complex organic compound characterized by the presence of a triazine ring substituted with diethylamino groups and a dinitrophenylthio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2,4-dinitrophenyl)thio)-N2,N4-diethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 2,4-dinitrophenylthiol with N2,N4-diethyl-1,3,5-triazine-2,4-diamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-((2,4-dinitrophenyl)thio)-N2,N4-diethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The dinitrophenylthio moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Bases like sodium hydroxide or potassium carbonate are often employed.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-((2,4-dinitrophenyl)thio)-N2,N4-diethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes, pesticides, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-((2,4-dinitrophenyl)thio)-N2,N4-diethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The dinitrophenylthio moiety can interact with thiol groups in proteins, leading to the inhibition of enzymatic activities. Additionally, the compound can uncouple oxidative phosphorylation by disrupting the proton gradient across mitochondrial membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((2,4-dinitrophenyl)thio)-N2,N4-diethyl-1,3,5-triazine-2,4-diamine is unique due to the combination of its triazine ring and dinitrophenylthio moiety, which imparts distinct chemical reactivity and biological activity compared to other dinitrophenyl derivatives.

Properties

IUPAC Name

6-(2,4-dinitrophenyl)sulfanyl-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N7O4S/c1-3-14-11-16-12(15-4-2)18-13(17-11)25-10-6-5-8(19(21)22)7-9(10)20(23)24/h5-7H,3-4H2,1-2H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUCWLSKBNXGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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